Amyloid beta-protein (1-46) is a peptide fragment of the amyloid beta-protein, which is implicated in the pathogenesis of Alzheimer's disease. This peptide is derived from the amyloid precursor protein through proteolytic processing by enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase. The accumulation of amyloid beta-protein in the brain leads to the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Amyloid beta-protein is primarily produced in the brain, where it is synthesized from the amyloid precursor protein. The processing of amyloid precursor protein involves sequential cleavage by beta-secretase and gamma-secretase, resulting in various forms of amyloid beta, including the 40-amino-acid and 42-amino-acid variants. The specific fragment (1-46) encompasses a broader range of residues, providing insights into its aggregation and structural properties.
Amyloid beta-protein (1-46) falls under the classification of neuropeptides and is categorized as an amyloidogenic peptide. It plays a critical role in neurodegenerative processes associated with Alzheimer's disease.
The synthesis of amyloid beta-protein (1-46) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the assembly of amino acids in a stepwise manner on a solid support. This method facilitates the incorporation of specific modifications to enhance solubility and reduce aggregation tendencies during purification.
Recent advancements have introduced strategies such as using pseudoprolines as aggregation disruptors and employing cationic tags to improve solubility during synthesis. For instance, a lysine-based tag can be linked via a base-labile linker to facilitate purification through high-performance liquid chromatography. The use of alkaline buffers during synthesis can also modify peptide net charge, enhancing solubility and chromatographic resolution .
The molecular structure of amyloid beta-protein (1-46) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions. The peptide exhibits a propensity for forming beta-sheet structures, which are critical for its aggregation into fibrils.
Studies utilizing techniques such as nuclear magnetic resonance spectroscopy and circular dichroism have revealed that amyloid beta-protein (1-46) can exist in multiple structural forms, including helical and extended conformations. The presence of certain residues influences its folding dynamics and aggregation behavior .
Amyloid beta-protein (1-46) undergoes several chemical reactions that influence its stability and aggregation. These include hydrolysis reactions that can occur under physiological conditions, leading to the formation of smaller fragments. Additionally, interactions with metal ions such as zinc can induce conformational changes that promote aggregation .
The aggregation process involves nucleation followed by elongation, where monomeric forms of the peptide aggregate into oligomers and eventually into fibrillar structures. Techniques such as thioflavin T assays are commonly used to monitor these aggregation kinetics .
The mechanism by which amyloid beta-protein (1-46) contributes to neurodegeneration involves its accumulation and deposition in the brain, leading to synaptic dysfunction and neuronal death. The aggregated forms can disrupt cellular processes and trigger inflammatory responses.
Research indicates that soluble oligomers of amyloid beta-protein are particularly toxic to neurons, affecting synaptic plasticity and leading to cognitive decline observed in Alzheimer's disease .
Amyloid beta-protein (1-46) is typically a white to off-white powder when synthesized. Its solubility varies with pH; it tends to be more soluble in alkaline conditions compared to acidic ones.
The peptide exhibits significant hydrophobic characteristics due to its amino acid composition, which influences its aggregation propensity. It has a molecular weight around 5 kDa, depending on the specific sequence variations included in the synthesis.
Relevant analyses have shown that the peptide's stability can be affected by factors such as temperature, ionic strength, and the presence of other biomolecules .
Amyloid beta-protein (1-46) serves multiple scientific purposes:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6